![molecular formula C16H21N3O B7462088 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one, also known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MPMP is a phthalazinone derivative that has been synthesized through a unique method and has been found to exhibit promising biochemical and physiological effects.
作用機序
The mechanism of action of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one involves the inhibition of various enzymes and modulation of neurotransmitter activity. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one increases the levels of acetylcholine in the brain, which could be useful in the treatment of Alzheimer's disease. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which could be useful in the treatment of neurological disorders such as depression and anxiety.
Biochemical and Physiological Effects:
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one inhibits the activity of acetylcholinesterase and butyrylcholinesterase with high potency. In vivo studies have shown that 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one increases the levels of acetylcholine in the brain, which could be useful in the treatment of Alzheimer's disease. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which could be useful in the treatment of neurological disorders such as depression and anxiety.
実験室実験の利点と制限
The advantages of using 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one in lab experiments include its high potency, selectivity, and unique mechanism of action. However, the limitations of using 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one in lab experiments include its high cost, limited availability, and potential toxicity.
将来の方向性
There are several future directions for research on 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one. One direction is to investigate the potential of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one as a treatment for Alzheimer's disease. Another direction is to study the effects of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one on cardiovascular diseases such as hypertension and atherosclerosis. A third direction is to investigate the potential of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one as a treatment for neurological disorders such as depression and anxiety. Finally, future research could focus on the development of new derivatives of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one with improved potency and selectivity.
In conclusion, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one involves the reaction of 4-methylphthalazin-1-one with 4-methylpiperidine in the presence of a reducing agent. 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to exhibit promising biochemical and physiological effects, and has potential applications in medicinal chemistry, pharmacology, and neuroscience. Future research could focus on the development of new derivatives of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one with improved potency and selectivity.
合成法
The synthesis of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one involves the reaction of 4-methylphthalazin-1-one with 4-methylpiperidine in the presence of a reducing agent. The reaction results in the formation of 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one, which is then purified through recrystallization. The purity of the synthesized compound is confirmed through various spectroscopic techniques such as NMR, IR, and MS.
科学的研究の応用
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been found to have potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been studied for its ability to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In pharmacology, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been investigated for its potential to act as a vasodilator, which could be useful in the treatment of cardiovascular diseases. In neuroscience, 4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one has been studied for its ability to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which could be useful in the treatment of neurological disorders such as depression and anxiety.
特性
IUPAC Name |
4-methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-7-9-18(10-8-12)11-19-16(20)15-6-4-3-5-14(15)13(2)17-19/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWAJLJYSVPIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=O)C3=CC=CC=C3C(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)
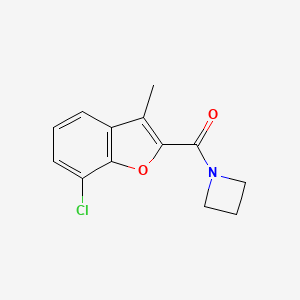
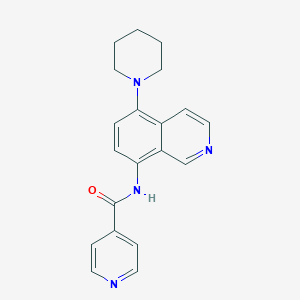
![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
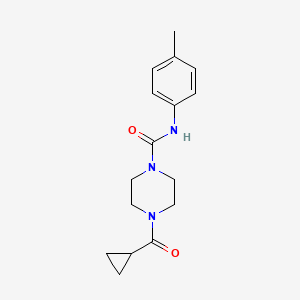
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
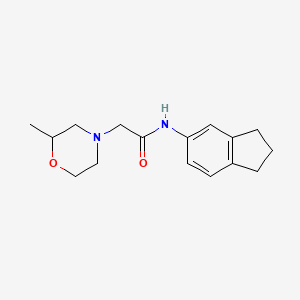
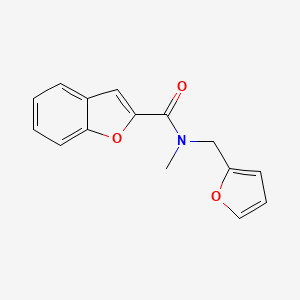
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)